molecular formula C7H6FN3O4 B8669067 2,4-Diamino-3-fluoro-5-nitrobenzoic acid CAS No. 918321-31-0

2,4-Diamino-3-fluoro-5-nitrobenzoic acid

Cat. No.: B8669067
CAS No.: 918321-31-0
M. Wt: 215.14 g/mol
InChI Key: PZDKCKWTTLFOIX-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoic Acid Architectures in Organic Synthesis

Substituted benzoic acids are foundational pillars in the practice of organic synthesis. The benzene (B151609) ring can be adorned with a wide range of substituents through well-established electrophilic aromatic substitution reactions, while the carboxylic acid group provides a handle for numerous transformations, including esterification, amidation, and reduction. nih.gov The nature of the substituents profoundly influences the reactivity of the entire molecule. Electron-withdrawing groups, such as nitro (-NO2) or halogen groups (-F, -Cl), increase the acidity of the carboxylic proton and deactivate the ring towards further electrophilic attack. pearson.com Conversely, electron-donating groups, like amino (-NH2) or hydroxyl (-OH) groups, decrease acidity and activate the ring. pearson.com

This predictable interplay of electronic effects allows chemists to design complex synthetic routes. For instance, the oxidation of substituted toluenes or the carboxylation of Grignard reagents are common methods to generate these valuable intermediates. mdpi.com Modern techniques, such as metallaphotoredox catalysis, have further expanded the toolkit, enabling the functionalization of carboxylic acids in novel ways, highlighting their role as adaptive and versatile functional groups in synthetic chemistry. sigmaaldrich.comchemicalbook.com

Significance of Multifunctional Aromatic Carboxylic Acids in Chemical Science

When a benzoic acid molecule is decorated with multiple, distinct functional groups, it becomes a multifunctional aromatic carboxylic acid. These compounds are of immense importance as they serve as versatile building blocks for constructing complex molecular architectures. docbrown.info In materials science, for example, aromatic polycarboxylic acids are extensively used to design and synthesize metal-organic frameworks (MOFs) and coordination polymers. The rigid aromatic core and the strategically placed carboxylic groups can coordinate with metal ions to form highly ordered, porous structures with applications in gas storage, separation, and catalysis. docbrown.info

In medicinal chemistry, the presence of multiple functional groups allows for specific interactions with biological targets. Many pharmaceutical compounds are derived from or contain a multifunctional aromatic carboxylic acid core. nih.gov These groups can participate in hydrogen bonding, electrostatic interactions, and other binding events that are crucial for a drug's efficacy. The ability to introduce amino, nitro, and halo groups, for instance, allows for the fine-tuning of a molecule's solubility, lipophilicity, and metabolic stability.

Research Landscape Surrounding 2,4-Diamino-3-fluoro-5-nitrobenzoic acid

Publicly available research specifically detailing the synthesis, properties, or applications of this compound is notably sparse. This suggests that the compound is not a widely commercialized product but rather a specialized research chemical or a niche intermediate in a multi-step synthesis.

However, the research landscape for structurally analogous compounds is active and provides significant insight into the potential utility of this specific molecule. For instance, related compounds such as 4-Amino-2,3-difluoro-5-nitrobenzoic acid and 2,4-dichloro-3-nitro-5-fluorobenzoic acid are recognized as key intermediates in the synthesis of pharmaceuticals, including modern antibiotics and oncology drugs. nih.govindiamart.com Specifically, 4-Amino-2,3-difluoro-5-nitrobenzoic acid is used in the manufacture of Binimetinib, a targeted cancer therapy. indiamart.com

Similarly, other fluoronitrobenzoic acid derivatives are employed as building blocks for creating complex heterocyclic systems and bioactive molecules. sigmaaldrich.comossila.com The fluorine atom in these structures often enhances metabolic stability and binding affinity, while the nitro and amino groups provide sites for further chemical modification. Given this context, it is highly probable that this compound serves a similar role as a bespoke building block in the development of complex, high-value molecules within the pharmaceutical or specialty chemicals industries.

Compound Data

Below are the computed physicochemical properties for this compound.

PropertyValue
Molecular Formula C₇H₆FN₃O₄
Molecular Weight 215.14 g/mol
IUPAC Name This compound
Canonical SMILES C1=C(C(=C(C(=C1N)C(=O)O)F)N)N+[O-]
InChI Key Not available in public databases
CAS Number Not available in public databases

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918321-31-0

Molecular Formula

C7H6FN3O4

Molecular Weight

215.14 g/mol

IUPAC Name

2,4-diamino-3-fluoro-5-nitrobenzoic acid

InChI

InChI=1S/C7H6FN3O4/c8-4-5(9)2(7(12)13)1-3(6(4)10)11(14)15/h1H,9-10H2,(H,12,13)

InChI Key

PZDKCKWTTLFOIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)N)C(=O)O

Origin of Product

United States

Synthetic Strategies for 2,4 Diamino 3 Fluoro 5 Nitrobenzoic Acid and Precursors

Direct Synthetic Pathways to 2,4-Diamino-3-fluoro-5-nitrobenzoic acid

Direct synthesis of this compound likely proceeds from a polysubstituted benzoic acid precursor, where amino groups are introduced in the final stages of the synthetic sequence. The regiochemical outcome of these amination reactions is dictated by the existing substituents on the aromatic ring.

A plausible and efficient route to this compound involves the regioselective nucleophilic aromatic substitution (SNAr) of halogen atoms on a suitably substituted nitrobenzoic acid derivative. The strong electron-withdrawing nature of the nitro and carboxyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of halide ions by ammonia (B1221849) or other aminating agents.

A key precursor for this approach would be a dihalogenated-3-fluoro-5-nitrobenzoic acid, for instance, 2,4-dichloro-3-fluoro-5-nitrobenzoic acid or 2,4-difluoro-3-fluoro-5-nitrobenzoic acid. The synthesis of a related compound, 4-amino-2,3-difluoro-5-nitrobenzoic acid, has been successfully achieved through the regioselective amination of 2,3,4-trifluoro-5-nitrobenzoic acid. In this reported synthesis, concentrated ammonium (B1175870) hydroxide (B78521) is used as the aminating agent, and the reaction temperature is carefully controlled to favor the substitution at the C4 position. chemicalbook.com This selectivity is attributed to the electronic activation provided by the para-nitro group. A similar strategy could be applied to a 2,4-dihalo-3-fluoro-5-nitrobenzoic acid precursor to introduce the two amino groups, likely in a stepwise manner or under conditions that favor double substitution.

Starting MaterialAminating AgentProductReference
2,3,4-Trifluoro-5-nitrobenzoic acidConcentrated Ammonium Hydroxide4-Amino-2,3-difluoro-5-nitrobenzoic acid chemicalbook.com

This table showcases a known regioselective amination, a principle that can be extended to the synthesis of the target compound.

In some synthetic strategies, it is advantageous to work with the ester form of the benzoic acid, such as a methyl or ethyl ester, to protect the carboxylic acid functionality or to improve solubility and handling properties. Following the introduction of the amino groups onto the nitrobenzoate ester scaffold, a final hydrolysis step would yield the desired this compound.

The synthesis of various diamino benzoic acid methyl esters has been reported, often starting from nitrated precursors. For example, 2,6-diamino and 2,3-diamino benzoic acid methyl esters have been synthesized from 3-nitrophthalic acid and its anhydride (B1165640). researchgate.net While the substitution pattern is different, the general principle of forming diamino esters that can be subsequently hydrolyzed is well-established. A hypothetical precursor, methyl 2,4-dihalo-3-fluoro-5-nitrobenzoate, could undergo sequential amination reactions, followed by ester hydrolysis to yield the final product. The presence of the ester group generally has a minor influence on the regioselectivity of the SNAr reactions compared to the powerful directing effects of the nitro group.

Preparation of Key Intermediates

The availability of appropriately substituted precursors is critical for the successful synthesis of this compound. These intermediates are typically prepared through standard aromatic functionalization reactions such as nitration and halogenation.

Nitration is a fundamental step in the synthesis of many nitroaromatic compounds. The introduction of a nitro group onto a fluorinated benzoic acid scaffold is typically achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is governed by the directing effects of the existing substituents.

For instance, the nitration of 2,4-difluorobenzoic acid with fuming nitric acid in concentrated sulfuric acid yields 2,4-difluoro-5-nitrobenzoic acid in high yield. chemicalbook.com Similarly, 2-chloro-4-fluorobenzoic acid can be nitrated to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com The synthesis of 2-fluoro-3-nitrobenzoic acid has also been documented, starting from o-methylphenol and involving a sequence of nitration, chlorination, fluorination, and oxidation. wipo.int These examples demonstrate that the nitration of fluorinated benzoic acids is a reliable method for producing key nitroaromatic intermediates.

Starting MaterialNitrating AgentProductYieldReference
2,4-Difluorobenzoic acidFuming Nitric Acid / Sulfuric Acid2,4-Difluoro-5-nitrobenzoic acid98% chemicalbook.com
3-Fluoro-4-nitrotoluenePotassium Dichromate / Sulfuric Acid3-Fluoro-4-nitrobenzoic acid83% chemicalbook.com

This table provides examples of nitration and oxidation reactions to form key fluoronitrobenzoic acid intermediates.

The introduction of halogen atoms at specific positions on the benzoic acid ring is another crucial step in constructing the necessary precursors. Halogenation can be achieved through various methods, including electrophilic halogenation. Subsequent functionalization can then be used to build up the required substitution pattern. For example, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid can be prepared from 2,4-dichloro-5-fluorobenzoic acid, which itself is a halogenated derivative. sigmaaldrich.com The synthesis of halogenated benzoic acid derivatives can be complex, sometimes requiring multi-step processes involving diazotization and fluorination. google.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches could be envisioned for both the amination steps and potentially for the reduction of the nitro group if a different synthetic route were pursued.

Transition-metal catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become powerful tools for C-N bond formation. While these are most commonly used for coupling amines with aryl halides, variations of these catalytic systems could potentially be adapted for the direct amination of polyhalogenated nitroaromatics. Bimetallic palladium-copper (Pd-Cu) nanocatalysts have been developed for the C-N cross-coupling of nitroarenes with aryl halides, showcasing the potential of catalytic systems to facilitate amination in the presence of a nitro group. nsf.gov

Furthermore, the catalytic reduction of nitroaromatics to their corresponding anilines is a well-established field. nih.govresearchgate.net Should a synthetic strategy involve the reduction of a dinitro precursor, a wide array of catalysts, including those based on platinum, palladium, and nickel, could be employed for selective reduction. Recent advances in catalysis also include methods for the direct reductive coupling of nitro compounds with aldehydes and ketones, highlighting the ongoing innovation in catalytic C-N bond formation. bohrium.com While not directly applicable to the synthesis of the target molecule via amination of halides, these catalytic methodologies represent the forefront of amine synthesis and could inspire novel synthetic routes.

Utilization of Zeolites and Ionic Liquids for Enhanced Nitration Efficiency

The introduction of a nitro group onto an aromatic ring is a critical step in the synthesis of precursors for this compound. Traditional nitration methods often rely on harsh mixtures of nitric and sulfuric acids, which can lead to environmental concerns and lack of selectivity. Modern catalysts like zeolites and ionic liquids offer greener and more efficient alternatives.

Zeolites in Aromatic Nitration:

Zeolites are microporous aluminosilicate (B74896) minerals that can act as solid acid catalysts. Their well-defined pore structure can impart shape selectivity to reactions, favoring the formation of specific isomers. google.com In the context of synthesizing precursors for the target molecule, a zeolite such as Hβ could be used to control the position of nitration on a substituted fluorobenzoic acid or a related aromatic compound. bohrium.comgoogle.com Research on the nitration of various aromatic substrates has demonstrated that zeolite-catalyzed reactions can proceed with high yields and regioselectivity, particularly for para-isomers. researchgate.net The reaction conditions, including temperature, solvent, and the order of reagent addition, can significantly influence the outcome. google.com For instance, a solvent-free process for nitrating aromatic compounds using a zeolite catalyst treated with nitric acid and an acid anhydride has been shown to produce high yields while avoiding the challenges of solvent recovery and inorganic acid waste. google.com

Key Findings in Zeolite-Catalyzed Nitration of Aromatic Compounds

Catalyst Substrate Example Nitrating System Key Advantage
Hβ Zeolite Halogenobenzenes NO₂ / O₂ High yield and significant para-selectivity researchgate.net
Hβ Zeolite Toluene Nitric Acid / Acetic Anhydride Quantitative yields, high para-selectivity google.com
Modified Y Zeolite Azobenzene NO₂ Improved ortho/para ratio of products rsc.org

| Hβ Zeolite | Bromobenzene | NO₂ / O₂ / Ac₂O | High conversion and para-selectivity bohrium.com |

Ionic Liquids in Aromatic Nitration:

Ionic liquids (ILs) are salts with low melting points that can serve as both solvents and catalysts. Their use in nitration reactions is advantageous due to easier product isolation, potential for catalyst recycling, and avoidance of large quantities of strong mineral acids. nih.govresearchgate.net Various nitrating systems have been successfully employed in ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) ([emim]) salts, for a wide range of aromatic substrates. nih.gov For example, systems like ammonium nitrate (B79036)/trifluoroacetic anhydride (NH₄NO₃/TFAA) in [emim][CF₃COO] have proven effective. nih.gov Brønsted acidic ionic liquids have also been explored as dual solvent-catalysts for electrophilic nitration. researchgate.net The choice of ionic liquid and nitrating agent can be tailored to the specific substrate, including deactivated systems that are often challenging to nitrate using conventional methods. researchgate.net

Esterification and Hydrolytic Transformations within the Benzoic Acid Framework

The carboxylic acid functional group is a key feature of the target molecule's framework. Its conversion to an ester (esterification) and the subsequent cleavage of the ester back to the carboxylic acid (hydrolysis) are fundamental transformations in organic synthesis. These reactions are often used to protect the carboxylic acid group during other synthetic steps or to alter the molecule's physical properties, such as solubility, to facilitate purification.

Esterification:

The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org This is a reversible equilibrium-driven reaction. organic-chemistry.org To favor the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. organic-chemistry.org Studies on substituted benzoic acids, such as 4-amino-3-nitrobenzoic acid and 3-nitrobenzoic acid, demonstrate that this method is highly effective for producing the corresponding methyl esters using methanol (B129727) and a catalytic amount of sulfuric acid. bond.edu.autruman.edu The reaction of 4-amino-3-nitrobenzoic acid with methanol and sulfuric acid can produce workable yields of the methyl ester within one hour at reflux. bond.edu.au

Hydrolytic Transformations:

Ester hydrolysis is the reverse of esterification, converting an ester back into a carboxylic acid and an alcohol. wikipedia.org This reaction can be catalyzed by either acid or base. viu.ca Acid-catalyzed hydrolysis is an equilibrium process, and the mechanism is the microscopic reverse of Fischer esterification. wikipedia.orglibretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.orglibretexts.org The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.orgrsc.org This transformation is crucial for deprotecting the carboxylic acid group at a late stage in a synthetic sequence, allowing for the isolation of the final acidic compound.

Table of Compounds

Compound Name
This compound
3-nitrobenzoic acid
4-amino-3-nitrobenzoic acid
4-amino-3-nitrobenzoic acid methyl ester
Acetic anhydride
Ammonium nitrate
Bromobenzene
Ethanoic acid
Ethanol
Ethyl ethanoate
Methanol
Methyl 3-nitrobenzoate
Nitric acid
Sulfuric acid
Toluene

Advanced Analytical Methodologies for Characterization of Substituted Benzoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H and ¹³C NMR for Molecular Structure Confirmation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the molecular framework of 2,4-Diamino-3-fluoro-5-nitrobenzoic acid.

¹H NMR: A ¹H NMR spectrum would be expected to show distinct signals for the single aromatic proton and the protons of the two amino groups (NH₂) and the carboxylic acid group (COOH). The aromatic proton's chemical shift would be influenced by the electron-donating amino groups and the electron-withdrawing nitro and carboxyl groups. The presence of the fluorine atom would likely cause splitting of the signal for the adjacent aromatic proton and potentially the amino protons due to through-space coupling. The amino and carboxylic acid protons are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule, including the carboxylic acid carbon. The chemical shifts would be highly informative: the carboxyl carbon would appear significantly downfield (typically >165 ppm). The aromatic carbons' shifts would be influenced by the attached functional groups; carbons bonded to the electronegative fluorine, nitrogen (of the amino and nitro groups), and the carboxyl group would show characteristic shifts. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed as splitting in the signals of the carbons near the fluorine atom, providing definitive evidence for its position. rsc.orgrsc.org

A hypothetical data table for the expected NMR signals is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
Aromatic H-67.5 - 8.5Doublet³J(H-F) ≈ 6-8 Hz
Amino NH₂ (C2)5.0 - 7.0Broad SingletN/A
Amino NH₂ (C4)5.0 - 7.0Broad SingletN/A
Carboxyl COOH10.0 - 13.0Broad SingletN/A
Carboxyl C=O165 - 175SingletN/A
Aromatic C-F150 - 165Doublet¹J(C-F) ≈ 240-260 Hz
Aromatic C-NO₂145 - 155SingletN/A
Aromatic C-NH₂135 - 150SingletN/A
Aromatic C-COOH120 - 130Doublet³J(C-F) ≈ 5-10 Hz

Note: The values in this table are predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Resolving Spectral Ambiguities

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals, especially for complex substituted molecules. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. columbia.edulibretexts.org For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the aromatic proton to the ¹³C signal of the carbon it is bonded to (C-6). This provides a direct and unambiguous assignment for this H-C pair. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (and sometimes more). columbia.edulibretexts.org An HMBC spectrum would be invaluable for piecing together the molecular structure. For instance, the aromatic proton (H-6) would show correlations to the carbons at positions C-5, C-4, and C-2, as well as the carboxyl carbon (C-7). The protons of the amino groups would show correlations to the adjacent aromatic carbons, confirming their positions. These long-range correlations are essential for confirming the substitution pattern on the benzoic acid ring.

Application of Isotopic Labeling in Mechanistic Studies

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). This technique is a powerful tool for tracing the fate of atoms through chemical reactions or metabolic pathways. While no specific mechanistic studies involving isotopic labeling of this compound are documented, this method could be employed to study its synthesis or degradation. For example, using a ¹³C-labeled precursor in its synthesis would allow for the precise tracking of that carbon atom into the final product structure via NMR or mass spectrometry, helping to elucidate the reaction mechanism.

Mass Spectrometry for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

LC-MS/MS with Collision-Induced Dissociation (CID) for Transient Intermediates

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the analytical capabilities of tandem MS. This is particularly useful for identifying the parent compound in a complex mixture and for characterizing its fragmentation pattern.

In a typical experiment, the this compound molecule would first be ionized, often by electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This parent ion is then selected and subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions. nih.gov

The fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon monoxide (CO) or the entire carboxyl group (COOH) as carbon dioxide (CO₂).

Loss of the nitro group (NO₂) or parts of it (e.g., NO).

Analyzing these fragments allows for the confirmation of the presence of the different functional groups and can help in identifying unknown degradation products or reaction intermediates by comparing their fragmentation patterns to that of the parent compound. nih.govuni-muenster.de

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

Ion TypeFormulaPredicted m/zDescription
[M-H]⁻C₇H₅FN₃O₄⁻214.0Deprotonated parent molecule
[M+H]⁺C₇H₇FN₃O₄⁺216.0Protonated parent molecule
[M-H-CO₂]⁻C₆H₅FN₃O₂⁻170.0Loss of carbon dioxide from parent
[M+H-H₂O]⁺C₇H₅FN₃O₃⁺198.0Loss of water from parent
[M+H-NO₂]⁺C₇H₇FN₂O₂⁺170.0Loss of nitro group from parent

Note: The m/z values are based on monoisotopic masses and are predictive. The actual observed fragments and their relative intensities would be determined experimentally.

Vibrational Spectroscopy for Intermolecular Interactions and Conformation

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. labmanager.com These spectra are unique for each compound and are sensitive to the functional groups present, as well as intermolecular interactions like hydrogen bonding. scirp.orgresearchgate.net

For this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups: nih.govijtsrd.com

O-H Stretch: A broad band for the carboxylic acid O-H group, typically in the 2500-3300 cm⁻¹ region, indicative of hydrogen bonding.

N-H Stretch: Two distinct bands for the symmetric and asymmetric stretching of the amino (NH₂) groups, usually found between 3300 and 3500 cm⁻¹.

C=O Stretch: A strong absorption for the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.

N-O Stretch: Strong bands for the symmetric and asymmetric stretching of the nitro (NO₂) group, typically appearing near 1350 cm⁻¹ and 1530 cm⁻¹, respectively. researchgate.net

C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

The precise positions and shapes of these bands can provide insights into the molecular conformation and the extent of intermolecular hydrogen bonding in the solid state. mdpi.com

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (Broad)
Amino GroupN-H Asymmetric Stretch3400 - 3500
Amino GroupN-H Symmetric Stretch3300 - 3400
CarbonylC=O Stretch1680 - 1710
Nitro GroupN-O Asymmetric Stretch1510 - 1560
Aromatic RingC=C Stretches1450 - 1600
Nitro GroupN-O Symmetric Stretch1330 - 1370
C-F BondC-F Stretch1200 - 1300

Note: These are typical frequency ranges. Experimental values can be shifted due to the specific electronic environment and intermolecular interactions within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy in Identifying Molecular Associates

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate intermolecular interactions, such as hydrogen bonding, within a molecular structure. For this compound, FTIR analysis is crucial for confirming the presence of its various functional moieties and for identifying the formation of molecular associates, particularly the carboxylic acid dimers that are characteristic of benzoic acids in the solid state. ucl.ac.uk

The vibrational spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the 2500–3300 cm⁻¹ region, which is a hallmark of strong hydrogen bonding in a dimeric structure. The carbonyl (C=O) stretching vibration of a dimerized carboxylic acid is typically observed in the range of 1680–1710 cm⁻¹. nih.gov

The presence of amino (NH₂) and nitro (NO₂) groups introduces additional, distinct vibrational modes. The N-H stretching vibrations of the primary amino groups are expected to appear as two bands in the 3300–3500 cm⁻¹ region. The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch typically found between 1500–1570 cm⁻¹ and a symmetric stretch between 1300–1370 cm⁻¹. researchgate.netresearchgate.net The C-F stretching vibration is expected to be in the 1000-1400 cm⁻¹ range. By analyzing the precise positions and shapes of these bands, particularly the O-H and C=O bands, researchers can confirm the formation of hydrogen-bonded molecular associates. ucl.ac.uk

Interactive Table: Expected FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Notes
Carboxylic Acid (Dimer)O-H stretch2500–3300Broad absorption, characteristic of H-bonding
Carboxylic Acid (Dimer)C=O stretch1680–1710Shifted to lower frequency due to dimerization
Amino GroupN-H stretch3300–3500Typically two distinct bands for -NH₂
Nitro GroupAsymmetric NO₂ stretch1500–1570Strong absorption
Nitro GroupSymmetric NO₂ stretch1300–1370Strong absorption
Fluoro GroupC-F stretch1000–1400Can be complex to assign

X-ray Crystallography for Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Precise Molecular Geometries and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For this compound, SCXRD would elucidate the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid, amino, fluoro, and nitro substituents relative to the ring.

Based on studies of analogous compounds like 2-Amino-5-fluorobenzoic acid, the molecule is expected to be nearly planar. researchgate.net The analysis would also reveal how the molecules pack together in the crystal lattice, defining the unit cell parameters (a, b, c, α, β, γ) and the space group. This packing arrangement is governed by a network of intermolecular interactions. researchgate.netnih.gov

Interactive Table: Predicted Crystallographic Parameters and Molecular Geometry

ParameterPredicted Value/SystemBasis of Prediction
Crystal SystemMonoclinic or TriclinicCommon for substituted benzoic acids nih.govresearchgate.net
Space GroupP2₁/c or P-1Frequently observed for centrosymmetric dimers ucl.ac.ukresearchgate.net
C-C (aromatic) Bond Length~1.39 ÅStandard aromatic bond length researchgate.net
C-N (amino) Bond Length~1.37 ÅData from analogous structures
C-N (nitro) Bond Length~1.48 ÅData from analogous structures researchgate.net
C-F Bond Length~1.35 ÅTypical C(sp²)-F bond length
C=O Bond Length~1.22 ÅData from analogous structures researchgate.net
C-O Bond Length~1.31 ÅData from analogous structures researchgate.net

Powder X-ray Diffraction (PXRD) in Polymorphism and Solid Solution Formation Investigations

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. It is particularly valuable for investigating polymorphism—the ability of a compound to exist in more than one crystalline form. uky.edu Each polymorph has a unique crystal lattice and will therefore produce a distinct diffraction pattern, acting as a "fingerprint" for that specific solid form. mdpi.com

For this compound, PXRD would be employed to screen for different polymorphs that may arise from varying crystallization conditions (e.g., different solvents, temperatures, or cooling rates). ucl.ac.ukmdpi.com The resulting PXRD patterns can be compared to identify pure polymorphic forms or mixtures of forms. uky.edu Furthermore, PXRD is instrumental in studying the formation of solid solutions, where one compound can be incorporated into the crystal lattice of another structurally similar compound. researchgate.net By analyzing the systematic shifts in peak positions in the diffraction patterns of binary systems, the extent of solid solution formation can be determined. researchgate.net

Characterization of Hydrogen Bonding Networks and π-π Stacking Interactions in Crystalline States

The solid-state structure of this compound is stabilized by a network of non-covalent interactions, which can be precisely characterized using data from single-crystal X-ray diffraction.

Hydrogen Bonding: The most prominent hydrogen bonding interaction expected is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netnih.gov In addition to this primary motif, the amino groups and the nitro group can act as hydrogen bond donors and acceptors, respectively. This can lead to the formation of N-H···O bonds, potentially linking the dimers into tapes or sheets. researchgate.net The fluorine atom can also act as a weak hydrogen bond acceptor. rsc.org Intramolecular N-H···O hydrogen bonds between an amino group and the carboxylic oxygen are also possible, which would influence the molecular conformation. researchgate.net

Other Complementary Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, the most significant electronic transitions are π → π* and n → π*. aip.org

The benzene ring and its substituents constitute the chromophore. The presence of powerful electron-donating (amino) and electron-withdrawing (nitro) groups on the same aromatic ring is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. scilit.com This is due to the extension of the conjugated π-system and the potential for intramolecular charge transfer (ICT) character in the electronic transition. The n → π* transitions, which are formally forbidden and thus of lower intensity, are associated with the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. uobabylon.edu.iq The solvent can also influence the position of absorption bands; polar solvents may stabilize the ground or excited state differently, leading to shifts in λₘₐₓ. uobabylon.edu.iq

Interactive Table: Expected Electronic Transitions and Absorption Properties

Transition TypeOrbitals InvolvedExpected Wavelength RegionNotes
π → ππ (HOMO) → π (LUMO)250–400 nmHigh intensity, associated with the aromatic system. Shifted to longer wavelengths due to substituents. aip.org
n → πn (O, N) → π (LUMO)> 350 nmLower intensity, involves non-bonding electrons from C=O, NO₂, and NH₂ groups.

Advanced Chromatographic Separations (e.g., Anion-Exchange SPE, GC) for Purity and Mixture Analysis

The analysis of complex substituted benzoic acids such as this compound necessitates advanced chromatographic techniques to ensure accurate purity assessment and to resolve the compound from related substances, starting materials, and potential degradation products. Methods like anion-exchange solid-phase extraction (SPE) and gas chromatography (GC) offer powerful tools for sample cleanup, pre-concentration, and detailed analysis.

Anion-Exchange Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely utilized technique for sample preparation, offering a significant advantage over traditional liquid-liquid extraction by minimizing solvent consumption and improving efficiency. For acidic compounds like this compound, which possesses a carboxylic acid functional group (pKa typically in the range of 3-5), anion-exchange SPE is a particularly effective method for isolation and purification from complex matrices. nih.govyoutube.com

The principle of anion-exchange SPE relies on the electrostatic interaction between the negatively charged carboxylate group of the analyte and positively charged functional groups on the SPE sorbent. unibuc.ro Strong Anion Exchange (SAX) sorbents, which typically feature a quaternary amine functional group, are commonly employed as they remain charged across the entire pH range, ensuring robust retention of weak acids. specartridge.comphenomenex.com

The process involves several key steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by water to ensure proper wetting and functionality of the stationary phase.

Equilibration: The sorbent is equilibrated with a buffer at a specific pH to ensure the sorbent is in its charged form.

Loading: The sample, dissolved in a suitable solvent, is loaded onto the SPE cartridge. The pH of the sample is adjusted to be at least 2 pH units above the pKa of the analyte. This deprotonates the carboxylic acid group, imparting a negative charge and facilitating strong retention on the positively charged SAX sorbent. biotage.com

Washing: The cartridge is washed with a solvent of appropriate pH and ionic strength to remove neutral and basic impurities that are not retained by the anion-exchange mechanism.

Elution: The purified analyte is eluted from the sorbent by applying a solvent that disrupts the electrostatic interaction. This is typically achieved by using a solvent with a pH at least 2 units below the analyte's pKa, which neutralizes the carboxylate group, or by using a buffer with a high ionic strength to outcompete the analyte for binding sites on the sorbent.

The efficiency of the extraction is highly dependent on the pH of the loading and elution solutions, as illustrated in the following table which conceptualizes the recovery of this compound under varying pH conditions.

Interactive Data Table: Anion-Exchange SPE Recovery

StepSolution pHExpected Analyte ChargeExpected Retention/ElutionTheoretical Recovery (%)
Loading6.0Negative (Deprotonated)High Retention>95%
Washing (with neutral impurities)6.0Negative (Deprotonated)Analyte Retained>95%
Elution2.0Neutral (Protonated)High Elution>90%
Elution6.0Negative (Deprotonated)Low Elution<10%

Gas Chromatography (GC)

Gas chromatography is a high-resolution analytical technique used to separate and quantify volatile and thermally stable compounds. For polar, non-volatile compounds like aminobenzoic acids, direct analysis by GC is often challenging due to their high polarity and low volatility, which can lead to poor peak shape, low sensitivity, and irreversible adsorption on the GC column. colostate.edu Therefore, a derivatization step is typically required to convert the polar functional groups (carboxylic acid and amino groups) into less polar, more volatile derivatives. colostate.edunih.gov

Common derivatization methods for compounds containing -COOH and -NH2 groups include:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl ester) using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst (e.g., BF3 in methanol).

Silylation: Both the carboxylic acid and amino groups can be derivatized with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters and amines.

Acylation: The amino groups can be acylated to form amides.

Once derivatized, the resulting compound is significantly more volatile and amenable to GC analysis. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity for organic compounds, while a mass spectrometer (MS) detector provides structural information for definitive identification of the analyte and any impurities.

Thermal Analysis (e.g., DSC, TG)

Thermal analysis techniques are indispensable for characterizing the physicochemical properties of materials, providing critical information on thermal stability, melting point, decomposition, and purity. For energetic materials like nitroaromatic compounds, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital for assessing thermal hazards. researchgate.netscielo.br

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.org A DSC thermogram provides data on melting, crystallization, and decomposition. For this compound, a typical DSC curve would be expected to show a sharp endothermic peak corresponding to its melting point. This melting endotherm is immediately followed by a large, broad exothermic peak, which is characteristic of the decomposition of nitroaromatic compounds. unibuc.roresearchgate.net

The onset temperature of the exotherm is a critical parameter for evaluating thermal stability; a lower onset temperature indicates lower stability. The energy released during decomposition (enthalpy of decomposition, ΔHd) can also be quantified from the area of the exothermic peak and is a key indicator of the energetic potential and hazard level of the compound. scielo.br

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose and to quantify the mass loss associated with decomposition. When coupled with DSC, TGA helps to distinguish between physical processes (like melting, which involves no mass loss) and chemical processes (like decomposition, which involves the loss of volatile fragments). libretexts.orgnasa.gov

For this compound, the TGA curve would likely show thermal stability up to the melting/decomposition temperature range identified by DSC, followed by a rapid mass loss corresponding to the energetic decomposition of the molecule into gaseous products.

The combined results from DSC and TGA provide a comprehensive thermal profile of the compound. The data presented in the table below is a hypothetical representation based on the known behavior of similar nitroaromatic compounds, illustrating the type of information obtained from these analyses. researchgate.net

Interactive Data Table: Thermal Analysis of this compound

AnalysisParameterTypical ValueInterpretation
DSCMelting Onset (Tm, onset)195 - 205 °CStart of melting process (Endotherm)
Decomposition Onset (Td, onset)210 - 220 °CInitiation of exothermic decomposition
Enthalpy of Decomposition (ΔHd)-400 to -800 J/gEnergy released during decomposition (Exotherm)
TGAOnset of Mass Loss (Tonset)~210 °CTemperature at which significant mass loss begins
Total Mass Loss>80%Indicates decomposition into volatile products

This thermal behavior, characterized by melting followed closely by a highly exothermic decomposition, underscores the importance of careful handling and storage of nitro-substituted aromatic compounds to avoid thermal runaway reactions. unibuc.ro

Computational and Theoretical Studies on 2,4 Diamino 3 Fluoro 5 Nitrobenzoic Acid and Analogs

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules in the solution phase. For a complex molecule like 2,4-Diamino-3-fluoro-5-nitrobenzoic acid, MD simulations can provide invaluable insights into its interactions with solvents and its tendency to self-associate, which are crucial for understanding its chemical reactivity, solubility, and potential biological activity.

Modeling Self-Association and Solvent Effects on Benzoic Acid Derivatives

MD simulations of benzoic acid and its derivatives have been instrumental in elucidating the intricate interplay between solute-solute and solute-solvent interactions that govern their behavior in solution. rsc.orgresearchgate.net These simulations model the system at an atomistic level, tracking the trajectories of individual atoms and molecules over time based on a defined force field. This allows for the characterization of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are central to the self-association of benzoic acid derivatives.

In the context of this compound, several key interactions would be of interest in an MD simulation:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of cyclic dimers, a well-known characteristic of benzoic acids in non-polar solvents. The amino groups at the 2 and 4 positions can also participate in hydrogen bonding, both as donors and acceptors, potentially leading to more complex associative networks. The nitro group's oxygen atoms can act as hydrogen bond acceptors.

π-π Stacking: The aromatic ring of the molecule can engage in π-π stacking interactions with other molecules. The electron-withdrawing nature of the nitro and fluoro groups and the electron-donating nature of the amino groups create a complex electron distribution on the aromatic ring, influencing the geometry and strength of these stacking interactions.

Solvent Effects: The choice of solvent significantly impacts self-association. ucl.ac.uk In polar, protic solvents like water or alcohols, solvent molecules can compete for hydrogen bonding sites, disrupting solute-solute interactions and favoring solvation of the individual molecules. rsc.org In contrast, in apolar solvents, self-association through hydrogen bonding is more likely to be observed. MD simulations can quantify these effects by analyzing the radial distribution functions between solute and solvent atoms and calculating the free energy of solvation.

A study on benzoic acid crystal growth demonstrated that the aspect ratio of experimental crystals in various solvents could be accurately reproduced by MD simulations, highlighting the quantitative power of this technique in understanding solvent effects. rsc.org

Prediction of Dominant Associative Species in Solution

A key outcome of MD simulations is the prediction of the most stable or prevalent molecular assemblies in a given environment. By analyzing the simulation trajectories, one can identify the dominant associative species, such as monomers, dimers, trimers, or larger oligomers, and determine their relative populations. ucl.ac.uk

For this compound, MD simulations could predict the equilibrium between different forms of association. For instance, in an apolar solvent, the carboxylic acid dimer is expected to be a dominant species. However, the presence of the amino groups could lead to the formation of alternative hydrogen-bonded structures, potentially involving intermolecular hydrogen bonds between an amino group of one molecule and the nitro or carboxylic group of another.

A study on substituted benzoic acids found that in apolar solvents, conventional hydrogen-bonded dimers were the predominant form of self-association. ucl.ac.uk In more polar solvents, however, the formation of these dimers was inhibited in favor of π-π stacked associates for some derivatives. ucl.ac.uk This suggests that for this compound, the dominant associative species would be highly dependent on the solvent environment.

The following table illustrates the potential dominant interactions for this compound in different solvent types, as would be predicted by MD simulations.

Solvent TypePrimary Solute-Solvent InteractionPredicted Dominant Solute Species
Apolar (e.g., Toluene)van der Waals forcesHydrogen-bonded dimers and oligomers
Polar Aprotic (e.g., DMSO)Dipole-dipole, Hydrogen bond acceptance by solventSolvated monomers, potentially π-π stacked dimers
Polar Protic (e.g., Water)Hydrogen bonding with solventSolvated monomers and ions (benzoate)

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. These models are built on the principle that the properties of a chemical are a function of its molecular structure.

Development of Predictive Models based on Hansch Lipophilicity (π) and Hammett Electronic Parameters (σ)

The classic approach to QSAR, pioneered by Hansch, involves the use of physicochemical parameters to describe the properties of molecules. silae.it Two of the most important and widely used parameters are:

Hansch Lipophilicity (π): This parameter quantifies the hydrophobicity of a substituent. It is defined as the logarithm of the ratio of the partition coefficients of a substituted compound and its parent compound between n-octanol and water. Lipophilicity is crucial for drug absorption, distribution, and membrane transport.

Hammett Electronic Parameter (σ): This parameter describes the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. silae.it It is based on the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. silae.it

For a series of analogs of this compound, a QSAR model could be developed to predict a specific activity, for example, its herbicidal or antibacterial efficacy. The model would take the form of a linear or non-linear equation relating the biological activity to the π and σ values of the substituents.

A hypothetical Hansch equation for a series of benzoic acid derivatives might look like:

log(1/C) = a(π) + b(σ) + c

Where:

C is the concentration of the compound required to produce a specific biological effect.

a, b, and c are constants determined by regression analysis.

The following table provides the Hammett (σ) and Hansch (π) constants for the substituents present in this compound. These values are indicative of the electronic and lipophilic contributions of each group.

SubstituentPositionHammett Constant (σ)Hansch Lipophilicity (π)
-NH₂para-0.66-1.23
-NH₂ortho-0.16-1.23
-Fmeta0.340.14
-NO₂meta0.71-0.28

Correlation of Molecular Descriptors with Reaction Outcomes

QSAR principles can also be extended to predict the outcomes of chemical reactions. In this context, molecular descriptors, which are numerical representations of molecular properties, are used to build models that can predict reaction yields, rates, or selectivity. amazonaws.comnih.gov

For a molecule like this compound, a variety of molecular descriptors could be calculated, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometrical Descriptors: Molecular surface area, volume.

These descriptors can be correlated with experimental data from a series of reactions involving analogs of this compound. For example, one could build a model to predict the regioselectivity of an electrophilic aromatic substitution reaction on the aromatic ring. The model would use descriptors that capture the electronic properties of the different positions on the ring to predict the most likely site of substitution.

Recent advances in machine learning have enabled the development of sophisticated models that can handle large numbers of molecular descriptors and complex, non-linear relationships. nih.gov These approaches have shown promise in revolutionizing the field of synthetic chemistry by allowing for the in silico prediction of reaction outcomes. amazonaws.com

Computational Prediction of Spectroscopic Properties

Computational chemistry provides a suite of tools for the prediction of various spectroscopic properties of molecules. These predictions are invaluable for confirming the structure of a synthesized compound, interpreting experimental spectra, and understanding the relationship between molecular structure and spectroscopic features. Density Functional Theory (DFT) is a commonly used method for these types of calculations. mdpi.comnih.gov

For this compound, several key spectroscopic properties could be computationally predicted:

NMR Spectra (¹H, ¹³C, ¹⁹F, ¹⁵N): Calculations can predict the chemical shifts and coupling constants for the different nuclei in the molecule. These predicted spectra can be compared with experimental data to aid in signal assignment and structure verification. The calculated chemical shifts are highly sensitive to the electronic environment of the nuclei, providing insights into the effects of the various substituents.

Infrared (IR) and Raman Spectra: Computational methods can predict the vibrational frequencies and intensities of a molecule. mdpi.com This allows for the assignment of the peaks in an experimental IR or Raman spectrum to specific vibrational modes, such as the C=O stretch of the carboxylic acid, the N-H stretches of the amino groups, and the symmetric and asymmetric stretches of the nitro group.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. rsc.org This can help in understanding the electronic structure of the molecule and the nature of its chromophores. For this compound, the π-system of the aromatic ring and the nitro and amino groups are expected to give rise to characteristic UV-Vis absorptions.

The following table provides a hypothetical example of predicted key vibrational frequencies for this compound based on typical ranges for its functional groups.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
-COOHO-H stretch3300 - 2500
-COOHC=O stretch1725 - 1700
-NH₂N-H stretch (symmetric & asymmetric)3500 - 3300
-NO₂Asymmetric stretch1560 - 1515
-NO₂Symmetric stretch1365 - 1320
C-FC-F stretch1400 - 1000

These computational predictions, when combined with experimental data, provide a comprehensive picture of the molecular and electronic structure of this compound.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For a compound like this compound, docking simulations can identify potential biological targets and quantify the strength of the interaction.

While specific docking studies on this compound are not extensively documented, studies on analogous compounds provide insight into its potential biological targets. For instance, derivatives of nitrobenzoic acid have been studied as inhibitors of enzymes like protein disulfide isomerase (PDI), which is crucial for the entry of viruses like HIV-1. nih.gov Similarly, molecules containing diamino-pyrimidine or triazine scaffolds, which share structural motifs with the target compound, have been investigated for their antimicrobial activity by targeting enzymes such as dihydrofolate reductase (pDHFR) or carotenoid dehydrosqualene synthase (CrtM). mdpi.comugm.ac.id

These studies demonstrate that a molecule with the functional groups of this compound could potentially interact with a range of enzymatic targets. The simulations calculate a binding energy, which indicates the affinity of the ligand for the receptor, and an inhibition constant (Ki), which measures its potential to inhibit enzyme activity. mdpi.com

Table 1: Representative Molecular Docking Results for Analogs Against Biological Targets

Ligand (Analog) Target Protein PDB ID Binding Energy (kcal/mol) Inhibition Constant (Ki) (µM) Source
6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] Carotenoid dehydrosqualene synthase (CrtM) N/A -7.97 1.43 mdpi.com
6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] Dihydrofolate reductase (DHFR) 1U72 -7.00 N/A mdpi.com
Gatifloxacin Human Topoisomerase IIα 4fm9 -6.86 N/A nih.gov
Moxifloxacin Human Topoisomerase IIα 4fm9 -7.7 N/A nih.gov

This table presents data from studies on analogous compounds to illustrate the typical results of molecular docking simulations.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand's binding mode within the receptor's active site. nih.gov This elucidation of the ligand-receptor complex is crucial for understanding the structural basis of molecular recognition and for designing more potent and selective inhibitors. The simulation reveals the specific amino acid residues that interact with the ligand and the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govnih.gov

For example, in docking studies of nitrobenzoic acid derivatives with protein disulfide isomerase, ligands were observed to form favorable interactions with hydrophobic amino acids such as Ala34, Trp36, and Phe80, as well as with residues in the redox-active site like Cys37 and Cys40. nih.gov Similarly, studies on fluoroquinolone antibiotics binding to human topoisomerase IIα identified key hydrogen bonding interactions with residues like GLN773. nih.gov The fluorine atom itself can participate in specific interactions; for instance, a 2-fluoro group on a benzenesulfonamide (B165840) analog was found to form a specific interaction with the backbone NH of Thr200 in human carbonic anhydrase. researchgate.net

The binding affinity, a measure of the strength of the interaction, is quantitatively expressed by the binding energy. A more negative binding energy value corresponds to a higher binding affinity. mdpi.comnih.gov This energy value is used to rank different compounds and predict their potential efficacy. By analyzing these binding modes and affinities, researchers can hypothesize how this compound might interact with biological targets, guiding further experimental validation and the rational design of new therapeutic agents.

Table 2: Examples of Interacting Residues and Bond Types from Docking Studies of Analogs

Ligand Class Target Protein Key Interacting Residues Predominant Interaction Type(s) Source
Nitrobenzoic acid derivatives Protein Disulfide Isomerase (PDI) Ala34, Trp36, Cys37, His39, Cys40, Thr68, Phe80 Hydrophobic, Hydrogen Bonds nih.gov
Fluoroquinolines Human Topoisomerase IIα GLN773 Hydrogen Bonds nih.gov
Fluoroquinolines Human Topoisomerase IIβ ASP479, SER480 Hydrogen Bonds nih.gov

This table provides examples from related compounds to illustrate how binding modes are characterized.

Synthetic Utility and Applications of 2,4 Diamino 3 Fluoro 5 Nitrobenzoic Acid in Advanced Organic Chemistry Research

Role as a Key Chemical Intermediate

The strategic placement of reactive sites on 2,4-Diamino-3-fluoro-5-nitrobenzoic acid makes it a valuable precursor in the synthesis of several important classes of organic molecules. The interplay between the electron-donating amino groups and the electron-withdrawing nitro and fluoro groups significantly influences the regioselectivity of subsequent reactions.

Precursor in the Synthesis of Benzimidazole (B57391) Compounds and Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis of this compound itself can be achieved from 2,3,4-trifluoro-5-nitrobenzoic acid through a reaction with ammonium (B1175870) hydroxide (B78521) in N-methyl pyrrolidinone. This transformation highlights the lability of the fluorine atoms to nucleophilic aromatic substitution.

Once formed, this compound serves as a crucial starting material for benzimidazole synthesis. The adjacent amino groups can be condensed with various reagents to form the imidazole (B134444) ring. For instance, after reduction of the nitro group to a third amino group, the resulting triaminobenzoic acid derivative can react with triethyl orthoformate in the presence of a catalytic amount of acid to yield the corresponding benzimidazole. This cyclization is a fundamental step in the synthesis of more complex, biologically active benzimidazole derivatives. The presence of the fluorine atom in the final product can significantly enhance its pharmacological properties, such as metabolic stability and binding affinity.

Building Block for Fluorescent Sensing Molecules and Heterocyclic APIs

The inherent functionalities of fluorinated nitrobenzoic acids make them ideal scaffolds for the development of fluorescent probes and active pharmaceutical ingredients (APIs). While direct examples for this compound are not extensively documented, the utility of closely related analogs like 2-fluoro-5-nitrobenzoic acid provides strong evidence for its potential in these areas. ossila.com Fluorescent probes for detecting specific analytes can be synthesized by coupling the carboxylic acid group with a fluorophore. ossila.com The nitro group can be readily reduced to an amine, which can then be further functionalized.

The term "heterocyclic APIs" encompasses a broad range of therapeutic agents. The synthesis of various quinolone-based antibacterial drugs, for example, often starts from substituted nitrobenzoic acids. google.com The strategic manipulation of the functional groups on the this compound ring system allows for the construction of diverse heterocyclic systems, making it a valuable intermediate in drug discovery. nbinno.com The fluorine and nitro groups, along with the carboxylic acid, provide multiple reaction sites for chemical modification, enabling medicinal chemists to generate diverse molecular scaffolds for new therapeutic agents. nbinno.com

Intermediate in the Formation of Beta-Turn Cyclic Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and bioavailability. Beta-turns are common secondary structures in proteins and are often involved in molecular recognition events. The synthesis of cyclic peptidomimetics that mimic these beta-turns is a significant area of research.

Again, drawing parallels from the reactivity of 2-fluoro-5-nitrobenzoic acid, the fluorine atom adjacent to the carboxylic acid is susceptible to intramolecular nucleophilic aromatic substitution. ossila.com In the context of a peptide chain, if a nucleophilic amino acid residue (like the amine of lysine (B10760008) or the hydroxyl of serine) is positioned appropriately, it can displace the fluorine atom, leading to the formation of a cyclic structure that mimics a beta-turn. nih.gov The diamino and nitro functionalities on the this compound core offer additional points for diversification, allowing for the synthesis of a library of peptidomimetics with varying properties. nih.gov

Derivatization Strategies and Structure-Reactivity Relationships

The synthetic potential of this compound is further expanded through various derivatization strategies that modulate its reactivity and allow for the creation of a wide array of analogues.

Exploration of Functional Group Variation and Positional Effects on Reactivity

The reactivity of the substituted benzene (B151609) ring is a delicate balance of the electronic effects of its substituents. The two amino groups are strong activating groups, directing electrophilic substitution to the ortho and para positions. Conversely, the nitro, fluoro, and carboxylic acid groups are deactivating. The fluorine atom, being highly electronegative, also plays a crucial role in nucleophilic aromatic substitution (SNA r) reactions by stabilizing the Meisenheimer complex intermediate.

The position of the fluorine atom relative to the other functional groups is critical. In many related fluoronitrobenzoic acids, the fluorine atom is readily displaced by nucleophiles, a reaction that is central to many of the synthetic applications discussed. sigmaaldrich.com For example, the synthesis of various heterocyclic compounds often relies on the substitution of a fluorine or chlorine atom on the aromatic ring. The presence of multiple halogens, such as in 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, provides opportunities for selective substitution based on the reaction conditions. The derivatization of amino acids with reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene further illustrates the susceptibility of an activated fluorine atom to nucleophilic attack by an amino group. mdpi.com

Development of Analogues with Modulated Reactivity Profiles

By systematically modifying the functional groups on the this compound scaffold, chemists can fine-tune the electronic properties and steric environment of the molecule, thereby modulating its reactivity. For instance, replacing the amino groups with other electron-donating or -withdrawing groups would significantly alter the reactivity of the ring towards both electrophilic and nucleophilic attack.

The development of analogues is a key strategy in drug discovery. Starting from a core structure like a substituted nitrobenzoic acid, a multitude of derivatives can be synthesized and screened for biological activity. The synthesis of quinolone antibacterials, for example, often involves the reaction of a polyhalo-nitrobenzoic acid with a cyclic amine. google.com The specific nature and position of the halogen and nitro groups on the benzoic acid starting material have a profound impact on the final properties of the quinolone drug. This approach of creating a library of analogues with modulated reactivity profiles is a powerful tool for optimizing the therapeutic potential of a lead compound.

Contributions to Advanced Organic Synthesis

The unique arrangement of electron-donating (amino) and electron-withdrawing (nitro, fluoro, carboxyl) groups on the aromatic ring of this compound makes it a valuable building block for complex molecular architectures.

Multi-target-directed ligands (MTDLs) are single chemical entities designed to interact with multiple biological targets simultaneously, offering a promising strategy for treating complex, multifactorial diseases. The scaffold of this compound is well-suited for MTDL design due to its multiple points for diversification.

The core aromatic structure possesses several functional groups that can be selectively modified to incorporate different pharmacophores, each aimed at a distinct biological target. For instance, the carboxylic acid group can be converted to an amide by coupling with various amines, while the two primary amino groups can be derivatized through reactions like acylation, alkylation, or sulfonylation. This allows for the systematic construction of a library of compounds where different fragments are appended to the central core, each intended to bind to a specific target.

The inclusion of a fluorine atom is particularly advantageous in medicinal chemistry. Strategic fluorination is known to enhance several key properties of drug candidates, such as:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life. researchgate.netijfans.org

Binding Affinity: Fluorine can engage in favorable interactions with protein targets and alter the acidity (pKa) of nearby functional groups, potentially leading to stronger binding. nih.govresearchgate.net

Membrane Permeability: The lipophilicity introduced by fluorine can improve a molecule's ability to cross cell membranes. nih.govresearchgate.net

These attributes, conferred by the fluorine substituent, make this compound an attractive starting point for developing robust MTDLs.

Table 1: Potential Functionalization of this compound for MTDL Design

Functional GroupPotential ModificationTarget Interaction
Carboxylic Acid (-COOH)Amide or Ester FormationHydrogen bond donor/acceptor
Amino Group (-NH2) at C2Acylation, AlkylationHydrogen bond donor, ionic interactions
Amino Group (-NH2) at C4Sulfonylation, Reductive AminationIntroduction of new pharmacophores
Aromatic RingFurther Substitution (if possible)Core scaffold for spatial orientation

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-). They are synthesized through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich nucleophile. echemcom.comajol.info

This compound contains two primary aromatic amino groups, making it a prime candidate for the diazotization reaction. Either one or both amino groups could potentially be converted into diazonium salts, which can then be coupled with various aromatic compounds (like phenols or anilines) to produce a wide range of mono-azo or bis-azo dyes.

The spectroscopic properties (i.e., the color) of the resulting dyes are heavily influenced by the electronic nature of the substituents on the aromatic rings. The substituents on the this compound moiety would play a crucial role in tuning the dye's absorption maximum (λmax).

Nitro Group (-NO2): As a strong electron-withdrawing group, it typically causes a bathochromic shift (a shift to longer wavelengths), deepening the color of the dye (e.g., from yellow to orange or red). atbuftejoste.com.ngresearchgate.net

Fluoro (-F) and Carboxyl (-COOH) Groups: These electron-withdrawing groups would also modulate the electronic structure and, consequently, the color and solvatochromism (color change with solvent polarity) of the dye. ajol.info

By carefully selecting the coupling partner, a wide variety of chromophores with tailored spectroscopic properties could be synthesized. For example, coupling with naphthol derivatives is a common strategy to produce dyes in the red and blue regions of the spectrum. atbuftejoste.com.ng The inherent functionality of the benzoic acid group could also be used to improve water solubility or to provide a handle for covalently attaching the dye to substrates like textiles or polymers.

Table 2: Predicted Spectroscopic Properties of Hypothetical Azo Dyes

Diazotized PrecursorCoupling ComponentPredicted ColorExpected λmax Shift
Mono-diazotized this compoundPhenolOrangeBathochromic
Mono-diazotized this compound2-NaphtholRed-BrownStrong Bathochromic
Mono-diazotized this compoundN,N-DimethylanilineDeep Red/VioletStrong Bathochromic
Bis-diazotized this compoundPhenol (2 eq.)Deep Orange/BrownExtended Conjugation

Q & A

Q. How can 2,4-diamino-3-fluoro-5-nitrobenzoic acid be synthesized, and what are the critical parameters for optimizing yield and purity?

  • Methodological Answer : The synthesis involves multi-step functionalization of benzoic acid derivatives. Key steps include:

Nitration : Introduce the nitro group at position 5 using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Fluorination : Electrophilic fluorination via diazonium salt intermediates (e.g., using NaNO₂/HF or Selectfluor®) at position 3. Solvent choice (e.g., DMF or acetonitrile) impacts reaction efficiency .

Amination : Protect the carboxylic acid group (e.g., as a methyl ester) before introducing amino groups at positions 2 and 4 via Buchwald-Hartwig coupling or catalytic hydrogenation .

  • Critical Parameters : Temperature control during nitration, stoichiometric ratios of fluorinating agents, and inert atmosphere for amination. Purity is validated via HPLC (≥95%) and NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer :
  • Primary Techniques :
  • ¹⁹F NMR : Confirms fluorine substitution (δ ~ -110 to -120 ppm for aromatic F) .
  • ¹H/¹³C NMR : Identifies amino protons (δ 5–6 ppm, broad) and nitro group deshielding effects on adjacent carbons .
  • IR Spectroscopy : Detects NH₂ stretches (~3300 cm⁻¹), NO₂ asymmetric stretches (~1520 cm⁻¹), and carboxylic acid C=O (~1700 cm⁻¹) .
  • Data Contradiction Resolution : Cross-validate with X-ray crystallography (for solid-state conformation) or high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How do the electron-withdrawing nitro and fluorine groups influence the compound’s acidity and reactivity?

  • Methodological Answer :
  • Acidity : The nitro group at position 5 increases carboxylic acid acidity (pKa ~2.5 vs. ~4.2 for unsubstituted benzoic acid) due to resonance withdrawal. Fluorine at position 3 further enhances acidity via inductive effects .
  • Reactivity : The electron-deficient aromatic ring favors nucleophilic substitution at positions ortho/para to nitro and fluorine groups. Amino groups at positions 2 and 4 act as directing groups in further functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

  • Methodological Answer : Regioselectivity issues arise during nitration/fluorination due to competing directing effects of amino, nitro, and fluorine groups. Strategies include:
  • Protection/Deprotection : Temporarily protect amino groups (e.g., as tert-butoxycarbonyl (Boc)) to control substitution patterns .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites and optimize reaction pathways .
  • Case Study : In nitration, meta-directing fluorine competes with para-directing amino groups. Experimental trials at varying temperatures (-10°C to 25°C) can shift selectivity .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer :
  • Control Experiments : Verify compound purity (HPLC, elemental analysis) to rule out impurities as activity modulators .
  • Assay Conditions : Test under standardized pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
  • Structural Analogues : Compare activity of this compound with analogues lacking fluorine or nitro groups to isolate functional group contributions .

Q. How can computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding (amino/nitro groups) and hydrophobic contacts (fluorine) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

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